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  • Product: Thalidomide-5-O-C9-NH2 (hydrochloride)

Core Science & Biosynthesis

Foundational

Thalidomide-5-O-C9-NH2 hydrochloride chemical structure

Technical Whitepaper: Thalidomide-5-O-C9-NH2 Hydrochloride in PROTAC Design Executive Summary Thalidomide-5-O-C9-NH2 hydrochloride is a specialized functionalized ligand designed for the synthesis of Proteolysis Targetin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thalidomide-5-O-C9-NH2 Hydrochloride in PROTAC Design

Executive Summary

Thalidomide-5-O-C9-NH2 hydrochloride is a specialized functionalized ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a critical intermediate, linking the Cereblon (CRBN) E3 ubiquitin ligase to a target protein of interest (POI) via a defined 9-carbon alkyl spacer.

This guide provides an authoritative breakdown of its chemical structure, a validated synthesis protocol, and its application in targeted protein degradation. By utilizing the 5-position of the phthalimide ring for linker attachment, this molecule offers a distinct vector for E3 ligase recruitment, complementary to the more common 4-substituted analogs (e.g., Pomalidomide derivatives).

Chemical Identity & Properties

The compound is a hydrochloride salt of a 5-alkoxythalidomide derivative. The "C9" designation refers to a linear nonyl (9-carbon) alkyl chain terminating in a primary amine, which serves as the conjugation handle.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name Thalidomide-5-O-C9-NH2 HCl
IUPAC Name 5-((9-aminononyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
Molecular Formula

Molecular Weight ~451.95 g/mol (Salt); ~415.49 g/mol (Free Base)
Solubility Soluble in DMSO, DMF; Moderate solubility in Water/Methanol
Appearance White to off-white solid
Storage -20°C, Desiccated, Protected from light
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical functional zones: the CRBN-binding glutarimide, the phthalimide scaffold, and the reactive amine handle.

ChemicalStructure Glutarimide Glutarimide Ring (CRBN Binding) Phthalimide Phthalimide Core (Scaffold) Glutarimide->Phthalimide Connected at N-position EtherLink 5-O Ether Linkage (Stable Attachment) Phthalimide->EtherLink Substitution at C5 AlkylChain C9 Alkyl Spacer (Flexibility/Reach) EtherLink->AlkylChain Nonyl Chain Amine Terminal Amine (-NH2) (Conjugation Handle) AlkylChain->Amine HCl Salt Form

Figure 1: Functional decomposition of Thalidomide-5-O-C9-NH2 HCl.

Synthesis Protocol

The synthesis of 5-substituted thalidomide derivatives requires careful regiochemical control. Unlike the 4-substituted analogs (derived from 3-hydroxyphthalic anhydride), this protocol utilizes 4-hydroxyphthalic anhydride as the starting material to access the 5-position on the final phthalimide ring.

Reaction Scheme Overview
  • Condensation: Formation of the 5-hydroxythalidomide core.

  • Alkylation: Attachment of the protected linker (

    
    -Boc-9-bromononylamine).
    
  • Deprotection: Removal of the Boc group and salt formation.

SynthesisWorkflow Start Start: 4-Hydroxyphthalic Anhydride + 3-Aminopiperidine-2,6-dione Step1 Step 1: Condensation (AcOH, Reflux, 110°C, 18h) Start->Step1 Intermediate1 Intermediate: 5-Hydroxythalidomide Step1->Intermediate1 Step2 Step 2: Alkylation (N-Boc-9-bromononylamine, K2CO3, DMF, 80°C) Intermediate1->Step2 Intermediate2 Intermediate: N-Boc-Thalidomide-5-O-C9-Amine Step2->Intermediate2 Step3 Step 3: Deprotection (4M HCl in Dioxane, RT, 2h) Intermediate2->Step3 Final Final Product: Thalidomide-5-O-C9-NH2 HCl Step3->Final

Figure 2: Step-by-step synthesis pathway for Thalidomide-5-O-C9-NH2 HCl.

Detailed Methodology

Step 1: Synthesis of 5-Hydroxythalidomide

  • Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione HCl (1.0 eq), Potassium acetate (3.0 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure: Combine reagents in acetic acid and reflux at 110°C for 18 hours. The reaction drives the formation of the imide bond.

  • Workup: Cool to room temperature. The product often precipitates. Filter, wash with water and cold methanol. Dry under vacuum.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show aromatic protons at the 5-position shifted upfield relative to unsubstituted thalidomide due to the hydroxyl group.

Step 2: Linker Attachment (Etherification)

  • Reagents: 5-Hydroxythalidomide (1.0 eq),

    
    -Boc-9-bromononylamine (1.2 eq), Potassium Carbonate (
    
    
    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).
  • Solvent: Anhydrous DMF.

  • Procedure: Stir the mixture at 80°C under

    
     atmosphere for 12-16 hours.
    
  • Workup: Dilute with water/brine and extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 3: Boc-Deprotection & Salt Formation

  • Reagents: N-Boc intermediate from Step 2.

  • Solvent: 4M HCl in Dioxane (or EtOAc).

  • Procedure: Dissolve intermediate in minimal DCM, add HCl/Dioxane at 0°C, then warm to RT. Stir for 2 hours.

  • Workup: The hydrochloride salt will precipitate. Dilute with diethyl ether to maximize precipitation. Filter the solid under

    
     (hygroscopic). Wash with ether.
    
  • Storage: Store immediately in a desiccator at -20°C.

Application in PROTAC Design

Thalidomide-5-O-C9-NH2 HCl is a "Linker-Ligand" building block. Its primary application is the conjugation to a ligand that binds a Target Protein (POI) to create a PROTAC.

Mechanism of Action:

  • Binary Complex 1: The Thalidomide moiety binds to Cereblon (CRBN).

  • Binary Complex 2: The POI ligand binds to the target protein.

  • Ternary Complex: The C9 linker facilitates the proximity of CRBN and the POI, enabling ubiquitin transfer from the E2 enzyme to surface lysines on the POI.

Why the C9 Linker?

  • Length (~11-12 Å): A 9-carbon alkyl chain provides a hydrophobic, flexible span. It is suitable for targets where the binding pocket is buried or where a rigid linker (like piperazine) would cause steric clash.

  • Hydrophobicity: Unlike PEG linkers, the alkyl chain increases lipophilicity, which can improve cell permeability but may reduce aqueous solubility.

Conjugation Chemistry: The terminal amine (


) allows for versatile coupling:
  • Amide Coupling: React with a carboxylic acid on the POI ligand (using HATU/DIPEA).

  • Reductive Amination: React with an aldehyde on the POI ligand.

  • SnAr: React with a fluorinated aromatic ring on the POI ligand.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.

Table 2: QC Parameters

TestAcceptance CriteriaNotes
HPLC Purity > 95% at 254 nmImpurities often include unreacted 5-hydroxythalidomide.
LC-MS

Confirm mass of the free base.
1H NMR Integration of alkyl chainVerify 18 protons for the C9 chain (multiplets ~1.2-1.8 ppm).
Appearance White/Off-white powderYellowing indicates oxidation or residual solvent.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

  • Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery. Link

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Strategies for Protein Degradation. Angewandte Chemie International Edition. Link

  • Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Application of Cereblon Modulators. In Methods in Enzymology. Link

Foundational

Technical Guide: 5-Hydroxythalidomide Ether Derivatives for PROTAC Synthesis

Executive Summary While 4-aminothalidomide (pomalidomide) remains the dominant anchor for Cereblon (CRBN)-recruiting PROTACs, the 5-hydroxythalidomide ether derivative represents a critical alternative vector. The C5 pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-aminothalidomide (pomalidomide) remains the dominant anchor for Cereblon (CRBN)-recruiting PROTACs, the 5-hydroxythalidomide ether derivative represents a critical alternative vector. The C5 position on the phthalimide ring projects the linker into a distinct solvent-exposed region of the E3 ligase surface, often resolving the "linker clash" phenomena observed with C4-substituted analogs.

This guide details the synthesis, functionalization, and validation of 5-hydroxythalidomide ethers. It addresses the specific challenge of regioselectivity during the phthalimide ring formation and provides a self-validating workflow for generating high-purity PROTAC precursors.

Part 1: The Strategic Rationale (Vector Analysis)

Structural Topology of the CRBN Binding Cleft

The choice between C4 (amino) and C5 (ether) functionalization is not merely synthetic convenience; it is a structural decision that dictates the ternary complex geometry.

  • C4-Amino Vector (Pomalidomide): Projects the linker "upward" relative to the tri-tryptophan pocket (Trp380, Trp386, Trp400). This is effective for many targets but can cause steric clashes with POIs (Proteins of Interest) that have deep binding pockets.

  • C5-Ether Vector: Projects the linker laterally. This altered trajectory often rescues degradation potency for targets where C4-linked PROTACs fail to induce stable ternary complexes. Furthermore, the ether linkage (

    
    ) improves metabolic stability compared to the amide linkages often used at C4.
    
The "Neo-Substrate" Profile

Modifying the phthalimide ring alters the "molecular glue" properties of the ligand. 5-hydroxythalidomide has been shown to induce the degradation of specific neo-substrates (e.g., PLZF, SALL4) with different selectivity profiles than thalidomide or pomalidomide. When used as a PROTAC anchor, this intrinsic background activity must be characterized to distinguish between "hook effect" autoinhibition and off-target degradation.

Part 2: Synthetic Chemistry – The Core Protocol

The synthesis of 5-hydroxythalidomide is complicated by the symmetry of the phthalic anhydride precursor. Unlike 3-aminophthalic anhydride (which yields 4-aminothalidomide), 4-substituted phthalic anhydrides yield a mixture of 5- and 6-isomers upon condensation with the chiral glutarimide.

Retrosynthetic Analysis

The most robust route for scale-up avoids the direct use of 4-hydroxyphthalic anhydride due to phenol incompatibility with high-temperature condensation. Instead, we utilize 4-methoxyphthalic anhydride followed by demethylation.

SynthesisRoute Start 4-Methoxyphthalic Anhydride Condensation Condensation (AcOH, Reflux) Start->Condensation Glut 3-Aminopiperidine- 2,6-dione (HCl) Glut->Condensation Mixture Isomeric Mixture (5-OMe / 6-OMe) Condensation->Mixture Separation Fractional Crystallization / HPLC Mixture->Separation Separation Critical Pure5OMe 5-Methoxythalidomide Separation->Pure5OMe Demethylation Demethylation (BBr3, DCM) Pure5OMe->Demethylation Product 5-Hydroxythalidomide Demethylation->Product Ether Etherification (Linker Attachment) Product->Ether

Figure 1: Synthetic workflow for 5-hydroxythalidomide ether derivatives. Note the critical isomer separation step prior to demethylation.

Step-by-Step Protocol
Step 1: Condensation and Isomer Formation
  • Reagents: 4-methoxyphthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), Potassium acetate (3.0 eq).

  • Solvent: Glacial acetic acid (0.5 M concentration).

  • Procedure: Reflux the mixture at 120°C for 18 hours. The high temperature drives the formation of the imide ring.

  • Workup: Cool to room temperature. Dilute with water. The solid precipitate contains both the 5-methoxy and 6-methoxy isomers.

  • Isomer Separation (The Bottleneck):

    • Method A (Scale < 1g): Reverse-phase Preparative HPLC (C18 column, Water/Acetonitrile gradient). The 5-isomer typically elutes second due to slight differences in polarity.

    • Method B (Scale > 1g): Fractional recrystallization from hot ethanol. The 5-methoxy isomer is generally less soluble, but purity must be verified by 1H-NMR.

Step 2: Demethylation
  • Reagents: Pure 5-methoxythalidomide (1.0 eq), Boron tribromide (BBr3) (3.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions: 0°C to Room Temperature, 4 hours.

  • Quench: Slowly add methanol at 0°C (Exothermic!).

  • Result: 5-hydroxythalidomide (Off-white solid).

Step 3: Etherification (Linker Attachment)

This step installs the linker. The phenolic hydroxyl (pKa ~8) can be selectively alkylated over the glutarimide imide (pKa ~11) using mild base.

  • Reagents: 5-hydroxythalidomide (1.0 eq), Linker-Bromide (e.g., Br-PEG-Boc) (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: Anhydrous DMF.

  • Conditions: 60°C, 12 hours.

  • Purification: Flash column chromatography (DCM/MeOH).

Part 3: Linkerology & Physicochemical Optimization

The ether linkage at C5 offers superior stability compared to ester or amide linkages often used in early PROTAC designs.

ParameterC4-Amide (Pomalidomide)C5-Ether (5-OH Thalidomide)Impact on PROTAC
Metabolic Stability Moderate (Amidase susceptibility)High (Ether bond is robust)Improved in vivo half-life
Solubility Low to ModerateModerateEther oxygens can act as H-bond acceptors, aiding solubility
Vector Angle ~120° relative to glutarimide~180° (Linear extension)Access to different lysine residues on POI
Synthetic Yield High (Direct SNAr on fluoro-thal)Moderate (Requires demethylation)Higher cost of goods, but higher value
Linker Selection Logic

For 5-hydroxythalidomide, PEG (Polyethylene Glycol) and Alkyl chains are the standard.

  • Recommendation: Start with a PEG3-alkyl ether. The oxygen atom attached directly to the aromatic ring (the ether oxygen) counts as part of the linker length.

Part 4: Biological Characterization & Validation

Once the PROTAC is synthesized, it must be validated. A simple degradation assay is insufficient; you must prove the mechanism.

The Validation Workflow

ValidationFlow Step1 Binary Binding Affinity (FP / SPR) Step2 Ternary Complex Formation (AlphaLISA / TR-FRET) Step1->Step2 Kd < 1uM Step3 Degradation Assay (Western Blot / HiBiT) Step2->Step3 Cooperativity > 1 Step4 Mechanism Check (Rescue Exp w/ MG132 or Thalidomide) Step3->Step4 DC50 Determination

Figure 2: Sequential validation logic for C5-ether PROTACs.

Key Experiments
  • Competition Binding (FP Assay):

    • Purpose: Verify that the 5-ether modification did not destroy binding to CRBN.

    • Tracer: Fluorescein-labeled thalidomide.

    • Expectation: The IC50 of the 5-ether derivative should be within 2-5x of unmodified thalidomide. If IC50 drops >10x, the linker is sterically clashing with the CRBN surface (specifically the loop near Val388).

  • Ternary Complex Stability (AlphaLISA):

    • Setup: Biotinylated-CRBN + His-tagged POI + PROTAC + Acceptor/Donor beads.

    • Metric: The "Hook Effect" curve. A bell-shaped curve indicates successful ternary complex formation.

    • Insight: 5-ether derivatives often show a broader bell curve compared to C4-analogs, indicating a different kinetic stability of the ternary complex.

  • Rescue Experiments (The Integrity Check):

    • Treat cells with PROTAC + Excess Free Thalidomide .

    • Result: Degradation should be blocked. If degradation persists, the compound is acting as a molecular glue or inhibitor, not a PROTAC.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. [Link]

  • Miyagawa, T., et al. (2016). Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. Chemical and Pharmaceutical Bulletin, 64(1), 89-93. [Link]

  • Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Donovan, K. A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome. eLife, 7, e38430. [Link]

Sources

Exploratory

Engineering the Degrader: A Technical Guide to E3 Ligase Ligand-Linker Conjugates

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Introduction: The Heterobifunctional Paradigm Targeted Protein Degradation (TPD) represents a shif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Introduction: The Heterobifunctional Paradigm

Targeted Protein Degradation (TPD) represents a shift from "occupancy-driven" pharmacology (inhibition) to "event-driven" pharmacology (elimination). At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules that recruit an E3 ubiquitin ligase to a Protein of Interest (POI).[1][2][3][4][5]

Unlike small molecule inhibitors, the efficacy of a degrader is not solely defined by binding affinity (


) but by the stability and cooperativity of the ternary complex (POI:Linker:E3). This guide dissects the critical engineering of the E3 ligand-linker moiety , the structural engine that drives ubiquitination.
Mechanism of Action

The PROTAC mediates the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to surface lysines on the POI.[5] This poly-ubiquitination flags the POI for recognition and degradation by the 26S proteasome.

UPS_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Induces Proximity POI Protein of Interest (POI) POI->PROTAC Binding E3 E3 Ligase Complex (CRBN/VHL) E3->PROTAC Binding Ub Ubiquitin Chain Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->E3 Recycling Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis

Figure 1: The catalytic cycle of PROTAC-mediated degradation.[2] The PROTAC acts catalytically; once the POI is degraded, the molecule is released to recruit another target.

The E3 Ligase Landscape: Selecting the Warhead

While over 600 E3 ligases exist in the human genome, the field is dominated by Cereblon (CRBN) and Von Hippel-Lindau (VHL). Selecting the right E3 ligand is the first critical decision in conjugate design.

Comparative Analysis of Dominant E3 Ligands[6]
FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Canonical Ligands Thalidomide, Lenalidomide, PomalidomideVH032, VH298
Molecular Weight Low (<300 Da)High (~450-600 Da)
Physicochemical High lipophilicity; good membrane permeability.High polarity; often requires chemical optimization for permeability.
Cellular Localization Cytosol and Nucleus.Predominantly Cytosolic (nuclear access varies).
Toxicity Risks Teratogenicity (IMiD class effect).Generally well-tolerated; potential hypoxia response interference.
Exit Vector C4 or C5 position of the phthalimide ring.Terminal amine or phenyl ring modifications.

Technical Insight:

  • CRBN is preferred for nuclear targets (e.g., transcription factors like IKZF1/3) due to its broad subcellular distribution. However, CRBN ligands can degrade "neosubstrates" (off-targets like GSPT1) if the linker length allows unintended interactions.

  • VHL ligands (based on hydroxyproline) are highly specific but suffer from lower cell permeability. Pro-drug strategies (e.g., masking the hydroxy group) are sometimes required.

Linker Chemistry & Design: The Critical Connector

The linker is not merely a bridge; it determines the spatial orientation of the ternary complex.[] A linker that is too short causes steric clashes, while one that is too long results in a high entropic penalty, reducing complex stability.

Linker Composition Strategies

Modern PROTAC design has shifted from simple PEG chains to rigid, functionalized linkers to improve oral bioavailability and potency.[]

  • PEG (Polyethylene Glycol):

    • Pros: High water solubility, easy synthesis.

    • Cons: High conformational entropy (floppy), oxidative liability, low permeability.

  • Alkyl Chains:

    • Pros: Hydrophobic, good for membrane crossing.

    • Cons: Poor solubility, metabolic liability (oxidation).

  • Rigid Linkers (Piperazine/Piperidine/Spirocycles):

    • Pros:Conformational Restriction. By locking the linker in a specific geometry, you reduce the entropic cost of binding. Piperazines also introduce a basic nitrogen, improving solubility and lysosomal escape.

Linker_Design_Logic Start Linker Design Strategy Solubility Issue: Poor Solubility? Start->Solubility Permeability Issue: Poor Permeability? Start->Permeability PEG Use PEG/Glycol (Increases PSA) Solubility->PEG Yes Rigid Use Piperazine/Spirocycles (Reduces Entropy) Solubility->Rigid No (Optimize Potency) Permeability->Rigid Optimize Geometry Alkyl Use Alkyl/Alkyne (Reduces PSA) Permeability->Alkyl Yes

Figure 2: Decision matrix for linker composition based on physicochemical bottlenecks.

Synthesis & Conjugation Protocols

Efficient synthesis is vital for generating PROTAC libraries to screen linker lengths.[1] Two primary methodologies are employed: Amide Coupling (standard) and Click Chemistry (high-throughput library generation).

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Best for: Rapidly assembling libraries of varying linker lengths.

Reagents:

  • Alkyne-tagged E3 Ligand (e.g., Pomalidomide-alkyne).

  • Azide-tagged POI Ligand .

  • Catalyst: CuSO4 · 5H2O.

  • Reductant: Sodium Ascorbate.

  • Solvent: t-BuOH/H2O (1:1).

Step-by-Step:

  • Dissolution: Dissolve the Alkyne-E3 ligand (1.0 eq) and Azide-POI ligand (1.0 eq) in t-BuOH/H2O.

  • Catalyst Prep: Prepare a fresh solution of CuSO4 (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

  • Initiation: Add the catalyst mixture to the reaction vial. Flush with N2 gas.

  • Incubation: Stir at Room Temperature (RT) for 12–24 hours. Monitor by LC-MS for the formation of the triazole product.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via preparative HPLC (Reverse Phase) to remove copper traces, which are toxic to cells.

Protocol B: Standard Amide Coupling

Best for: Scale-up of lead candidates.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid-Linker-E3 moiety (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the activated ester.

  • Coupling: Add the Amine-POI ligand (1.0 eq).

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add water/ice to precipitate the product or extract with DCM.

Biological Characterization: The Hook Effect[8]

A defining characteristic of PROTACs is the Hook Effect (autoinhibition). At high concentrations, binary complexes (PROTAC-POI and PROTAC-E3) outcompete the formation of the productive ternary complex, leading to a loss of degradation efficacy.

Experimental Protocol: TR-FRET Ternary Complex Assay

To validate the mechanism, you must demonstrate ternary complex formation, not just binding.

Objective: Measure the proximity of the E3 ligase and POI induced by the PROTAC.

Materials:

  • Donor: Terbium-labeled Anti-E3 antibody (or tagged E3 protein).

  • Acceptor: GFP or d2-labeled POI.

  • Readout: Time-Resolved Fluorescence Energy Transfer (TR-FRET).

Workflow:

  • Titration: Prepare a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Mixture: Add fixed concentrations of E3 ligase (e.g., 50 nM) and POI (e.g., 50 nM).

  • Incubation: Incubate for 60 minutes at RT to reach equilibrium.

  • Measurement: Read fluorescence at 665 nm (Acceptor) and 620 nm (Donor). Calculate the Ratio (665/620).

  • Analysis: Plot Ratio vs. log[PROTAC].

    • Result: A bell-shaped curve indicates successful ternary complex formation.[7]

    • Validation: The signal should disappear if excess free E3 ligand (competitor) is added.

Figure 3: Conceptual representation of the Hook Effect.[3][4][8][9][10] Efficacy drops at high concentrations due to saturation of individual binding sites.

Troubleshooting & Optimization

ObservationRoot CauseOptimization Strategy
Good binding (

), No degradation (

)
Unstable ternary complex or poor ubiquitination zone.Change linker length (usually shorten) or exit vector.
High

(Low potency)
Poor permeability or rapid metabolism.Switch from PEG to rigid linkers (Piperazine); check PAMPA permeability.
Off-target degradation "Neosubstrate" recruitment (common with CRBN).Switch E3 ligase (e.g., to VHL) or modify the E3 ligand structure to reduce promiscuity.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for targeted protein degradation. Nature Chemical Biology. Link

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell.[2][11][12] Link

  • Steinebach, C., et al. (2020). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology. Link

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. Journal of the American Chemical Society. Link

  • Imaide, S., et al. (2021). Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Using Thalidomide-5-O-C9-NH2

Introduction: The Dawn of Targeted Protein Degradation Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs orchestrate its complete removal from the cellular environment. This is achieved by hijacking the cell's own ubiquitin-proteasome system, a natural disposal machinery for unwanted or damaged proteins.[1][2]

These heterobifunctional molecules are comprised of three key components: a ligand that specifically binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

Thalidomide and its analogs have been widely adopted as potent recruiters of the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome pathway.[1] This guide provides a detailed protocol for the synthesis of PROTACs utilizing a specific thalidomide-based building block, Thalidomide-5-O-C9-NH2 . This intermediate features a nine-carbon aliphatic linker with a terminal amine, attached to the 5-position of the thalidomide phthalimide ring via an ether linkage. This versatile building block allows for the straightforward conjugation to a variety of POI ligands bearing a carboxylic acid functionality.

As a representative example, this application note will detail the synthesis of a PROTAC targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins by conjugating Thalidomide-5-O-C9-NH2 with the carboxylic acid derivative of the well-characterized BET inhibitor, JQ1.

Mechanism of Action: A Visualized Guide

The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex PROTAC PROTAC (Thalidomide-Linker-POI Ligand) PROTAC->Ternary_Complex Binds to POI and E3 Ligase Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2~Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation->PROTAC PROTAC Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: A Modular Approach

The synthesis of the target PROTAC is designed as a convergent and modular process. This allows for flexibility in the choice of both the POI ligand and the linker length. The overall strategy involves three key stages:

  • Synthesis of the E3 Ligase Ligand-Linker Conjugate (Thalidomide-5-O-C9-NH2): This involves the preparation of 5-hydroxythalidomide, followed by etherification with a suitable nine-carbon linker precursor, and subsequent conversion to the terminal amine.

  • Preparation of the POI Ligand with a Carboxylic Acid Handle (JQ1 Acid): This requires the synthesis of the JQ1 molecule with a terminal ester group that can be hydrolyzed to the corresponding carboxylic acid.

  • Final PROTAC Assembly: The two key fragments are coupled via a standard amide bond formation reaction.

The following diagram outlines the synthetic workflow:

Synthesis_Workflow Start_Thal Thalidomide Precursors 5_OH_Thal 5-Hydroxythalidomide Start_Thal->5_OH_Thal Synthesis Thal_Linker_Azide Thalidomide-5-O-C9-N3 5_OH_Thal->Thal_Linker_Azide Etherification Linker_Precursor 9-Azido-nonan-1-ol Linker_Precursor->Thal_Linker_Azide Thal_Linker_Amine Thalidomide-5-O-C9-NH2 Thal_Linker_Azide->Thal_Linker_Amine Azide Reduction Final_PROTAC Final PROTAC (JQ1-Thalidomide) Thal_Linker_Amine->Final_PROTAC Amide Coupling (HATU, DIPEA) Start_JQ1 JQ1 Precursors JQ1_Ester (+)-JQ1 Start_JQ1->JQ1_Ester Synthesis JQ1_Acid (+)-JQ1 Acid JQ1_Ester->JQ1_Acid Hydrolysis JQ1_Acid->Final_PROTAC

Sources

Application

Thalidomide-5-O-C9-NH2 linker length optimization for cell permeability

Application Note & Protocol Topic: Thalidomide-5-O-C9-NH2 Linker Length Optimization for Enhanced Cell Permeability in PROTACs Audience: Researchers, scientists, and drug development professionals. Abstract Proteolysis-t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Thalidomide-5-O-C9-NH2 Linker Length Optimization for Enhanced Cell Permeability in PROTACs

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to induced degradation. However, their large size and complex physicochemical properties, which place them "beyond the Rule of Five" (bRo5), present significant challenges for cell permeability and oral bioavailability. The linker component, which connects the target-binding warhead to the E3 ligase ligand, is a critical determinant of a PROTAC's success, profoundly influencing not only ternary complex formation but also its ability to cross the cell membrane. This guide provides a detailed framework for the systematic optimization of linker length to enhance cell permeability, using a Thalidomide-5-O-C9-NH2 derivative as a model scaffold. We present field-proven protocols for the synthesis of a focused linker-variant library and subsequent evaluation using the Parallel Artificial Membrane Permeability Assay (PAMPA) and the gold-standard Caco-2 cell-based assay.

Introduction: The Linker as a Critical Modulator of Permeability

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While the warhead and E3 ligase ligand dictate binding, the linker orchestrates the entire process. Its length, composition, and flexibility are paramount.

A key challenge in PROTAC design is achieving sufficient cell permeability. The linker's properties heavily influence the molecule's overall topological polar surface area (TPSA), lipophilicity, and conformational flexibility. An emerging concept is the "molecular chameleon" or "chameleonicity" effect, where flexible linkers allow the PROTAC to adopt a folded, more compact conformation in the lipophilic environment of the cell membrane. This conformation can shield polar functional groups through intramolecular hydrogen bonds (IMHBs) and other interactions, reducing the energetic penalty of desolvation and facilitating passive diffusion.

Therefore, optimizing the linker is not merely about achieving an optimal distance for the ternary complex but involves a multi-parameter effort to balance degradation efficiency with drug-like properties. This note focuses on a systematic, empirical approach to optimizing the length of an alkyl-based linker attached to a thalidomide E3 ligase ligand to maximize cell permeability.

PROTAC_Mechanism cluster_cell Intracellular Space POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC PROTAC->Ternary Induces Proximity E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Peptides Proteasome->Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

Experimental Design: A Systematic Workflow

The optimal linker length must be determined empirically for each PROTAC system. Our workflow is designed as a self-validating system, progressing from chemical synthesis to high-throughput passive permeability screening and finally to a more complex, biologically relevant cell-based assay.

Experimental_Workflow cluster_synthesis Part A: Synthesis cluster_assay Part B: Permeability Assessment cluster_analysis Part C: Data Analysis A1 Synthesize Thalidomide Precursor (e.g., 5-Hydroxythalidomide) A3 Couple Linkers to Precursor A1->A3 A2 Synthesize Linker Series (e.g., Boc-NH-(CH2)n-Br, n=5,7,9,11,13) A2->A3 A4 Deprotect to Yield Final Library Thalidomide-5-O-(CH2)n-NH2 A3->A4 B1 PAMPA Screening (Passive Diffusion) A4->B1 Synthesized Library B2 Caco-2 Assay (Passive + Active Transport) B1->B2 Promising Candidates C1 Calculate Papp Values B2->C1 Assay Data C2 Determine Efflux Ratio C1->C2 C3 Identify Optimal Linker Length C2->C3

Figure 2: Workflow for linker length optimization.

Part A: Synthesis of a Thalidomide-Linker Library

Rationale: To investigate the effect of linker length, we will synthesize a focused library of compounds where a thalidomide core is connected via an ether linkage at the 5-position to a series of alkylamine linkers of varying lengths (n=5, 7, 9, 11, 13 atoms). This systematic variation allows for direct correlation between chain length and permeability. The terminal amine provides a convenient attachment point for a POI ligand in a subsequent step.

Protocol: General Synthesis of Thalidomide-5-O-(CH2)n-NH2 Series

  • Synthesis of 5-Hydroxythalidomide: Start from a commercially available 3-nitrophthalic acid derivative and synthesize 5-hydroxythalidomide following established literature procedures.

  • Synthesis of Linker Intermediates: For each desired length, obtain or synthesize the corresponding Boc-protected amino-bromoalkane (e.g., N-Boc-5-bromopentylamine, N-Boc-7-bromoheptylamine, etc.).

  • Williamson Ether Synthesis (Coupling):

    • Dissolve 5-hydroxythalidomide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the respective Boc-protected amino-bromoalkane linker (1.2 eq).

    • Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to yield the Boc-protected conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM or methanol several times to remove residual TFA.

    • Purify by reverse-phase HPLC or trituration to obtain the final Thalidomide-5-O-(CH2)n-NH2 product as a TFA salt.

  • Characterization: Confirm the identity and purity of each final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part B: Protocols for Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures a compound's diffusion across an artificial lipid membrane, providing a rapid and cost-effective way to screen for passive diffusion potential. While it doesn't account for active transport, it is an excellent primary screen to rank compounds based on this fundamental property.

Protocol:

  • Prepare Donor Plate: Add the test compound solution (e.g., 10 µM in a buffered solution like PBS, pH 7.4) to the wells of a 96-well filter donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution, which may contain a solubility

Method

Application Note: Precision Preparation and Molarity Calculation for Thalidomide-5-O-C9-NH2 in In Vitro Assays

Introduction & Scientific Context Thalidomide-5-O-C9-NH2 is a functionalized E3 ligase ligand intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a Cereb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Thalidomide-5-O-C9-NH2 is a functionalized E3 ligase ligand intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it consists of a Cereblon (CRBN)-binding thalidomide moiety connected via a 5-position ether linkage to a nonyl (C9) alkyl chain terminating in a primary amine.

In in vitro assays, this molecule serves two primary purposes:

  • Competition Assays: To validate CRBN engagement by competing with a fully formed PROTAC or native substrate.

  • Synthesis Precursor: As a building block for conjugation to a protein-of-interest (POI) ligand.

Accurate molarity calculation is critical because thalidomide derivatives exhibit poor aqueous solubility and often exist as various salt forms (e.g., Hydrochloride, Trifluoroacetate). An error in solvation can lead to stoichiometric mismatches in conjugation or IC50 shifts in binding assays.

Physicochemical Properties & Handling

Before calculation, the researcher must understand the physical limitations of the compound to prevent precipitation or degradation.

PropertyDescriptionImpact on Protocol
Solubility Low in water/PBS. High in DMSO.Mandatory: Prepare stock solutions in 100% DMSO.
Hygroscopicity Moderate to High (especially salt forms).Equilibrate vial to room temperature before opening to prevent water uptake, which alters the effective mass.
Stability Hydrolytically unstable glutarimide ring.Avoid aqueous storage. Use fresh dilutions for aqueous assays. Store stocks at -20°C or -80°C.
Reactivity Primary Amine (-NH2).Nucleophilic. Avoid aldehyde/ketone solvents (e.g., Acetone) to prevent Schiff base formation.

Protocol: Molarity Calculation & Stock Preparation

A. The "Gravimetric-First" Approach

Do not attempt to weigh a specific mass to match a volume (e.g., "I need 10 mg"). Instead, weigh the approximate amount available, record the exact mass, and adjust the solvent volume to achieve the target concentration.

B. Mathematical Derivation

The governing equation for molarity (


) is:


Where:

  • 
     = Molarity (mol/L)
    
  • 
     = Mass of the substance (g)
    
  • 
     = Molecular Weight ( g/mol )
    
  • 
     = Volume of solvent (L)
    

Critical Check: You must use the


 of the actual substance in the vial . If your compound is Thalidomide-5-O-C9-NH2.HCl, you must use the MW of the salt, not the free base.
C. Step-by-Step Workflow
Step 1: Verification

Check the Certificate of Analysis (CoA).

  • Scenario: You have Thalidomide-5-O-C9-NH2 Hydrochloride.

  • MW (Free Base): ~415.46 g/mol (Hypothetical estimation based on structure).

  • MW (HCl Salt): ~451.92 g/mol .

  • Action: Use 451.92 g/mol for calculation.

Step 2: Weighing
  • Equilibrate the vial to Room Temperature (RT).

  • Tare an RNase/DNase-free amber glass vial (or low-binding microtube).

  • Weigh the solid.

    • Recorded Mass (

      
      ): 2.35 mg (
      
      
      
      g).
Step 3: Volume Calculation for Target Stock

Target Concentration: 10 mM (Standard for PROTAC stocks).









Action: Add 520 µL of anhydrous DMSO to the powder.

Step 4: Solubilization
  • Add DMSO directly to the vial center.

  • Vortex gently for 30 seconds.

  • Sonicate for 1-2 minutes if visible particulates remain (water bath sonicator, <40°C).

  • Inspect visually: The solution must be optically clear.

Visual Workflow: From Powder to Assay

G cluster_0 Preparation Phase cluster_1 Assay Phase Compound Thalidomide-5-O-C9-NH2 (Solid) Weighing Weigh Exact Mass (e.g., 2.35 mg) Compound->Weighing Equilibrate to RT Calc Calculate DMSO Volume (Target: 10 mM) Weighing->Calc Input Mass Solvation Dissolve in DMSO (Vortex/Sonicate) Calc->Solvation Add Solvent Intermediate Working Solution (100x in DMSO) Solvation->Intermediate Serial Dilution FinalAssay In Vitro Assay Well (1% DMSO Final) Intermediate->FinalAssay 1:100 Dilution into Media

Figure 1: Critical path for preparing Thalidomide-linker intermediates. Note the strict separation of DMSO stock preparation and aqueous dilution.

Serial Dilution for IC50 Determination

When determining the binding affinity (IC50) of the Thalidomide linker against CRBN, you must maintain a constant DMSO concentration across the dose-response curve to prevent solvent artifacts.

Protocol:

  • Top Concentration: Prepare a 100 µM working solution (1:100 dilution of 10 mM stock) in 100% DMSO .

  • Dilution Series: Perform 3-fold serial dilutions in DMSO (not buffer).

    • Transfer 10 µL of top stock into 20 µL DMSO. Repeat.

  • Final Transfer: Transfer these DMSO stocks into the aqueous assay buffer at a 1:100 ratio (e.g., 1 µL compound into 99 µL buffer).

    • Result: All wells contain exactly 1% DMSO.

TubeStock Conc (in DMSO)Final Assay Conc (1:100 dilution)DMSO %
1 10 mM100 µM1%
2 3.33 mM33.3 µM1%
3 1.11 mM11.1 µM1%
4 0.37 mM3.7 µM1%
... ......1%
Control 0 mM0 µM1%

Troubleshooting & Quality Control

Issue: Precipitation upon dilution into buffer
  • Cause: The "C9" alkyl chain is hydrophobic. Rapid addition to buffer can cause crashing out.

  • Solution: Use an intermediate dilution step. Dilute the 10 mM stock to 1 mM in DMSO, then dilute into buffer with rapid vortexing. Ensure the assay buffer contains a surfactant (e.g., 0.01% Tween-20) to stabilize the hydrophobic linker.

Issue: Yellowing of Stock Solution
  • Cause: Oxidation of the amine or degradation of the thalidomide ring (hydrolysis).

  • Solution: Verify pH of the DMSO (should be neutral). Discard if older than 3 months. Store under Nitrogen/Argon gas if possible.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic teratogenicity. Nature Structural & Molecular Biology.

  • MedChemExpress (MCE). (2023). Guidelines for Solubility and Stock Solution Preparation. MCE Technical Support.

  • Tocris Bioscience. (2023). PROTAC® Degrader Building Blocks: Linker Design. Tocris Scientific Reviews.

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.

(Note: While "Thalidomide-5-O-C9-NH2" is a specific chemical description, the protocols above are derived from standard operating procedures for Thalidomide-O-Alkyl-NH2 class linkers found in the cited literature.)

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Alkyl vs. PEG Linkers in Thalidomide PROTACs

Executive Summary In the design of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of thermodynamic stability, cell permeability, and de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Thalidomide-based Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of thermodynamic stability, cell permeability, and degradation efficiency.[1][2][] This guide objectively compares Alkyl (hydrocarbon) and Polyethylene Glycol (PEG) linkers.[4]

The Verdict:

  • Alkyl Linkers are superior for membrane permeability and metabolic stability . They are the first choice when the warhead or E3 ligand is highly polar, requiring a lipophilic counterbalance to enter the cell.

  • PEG Linkers are superior for water solubility and exploring conformational space . They are the preferred starting point to maximize the probability of finding a productive ternary complex due to their flexibility and hydrophilicity.

Part 1: The Physicochemical Tug-of-War

The choice between Alkyl and PEG linkers forces a trade-off between solubility (thermodynamic solubility) and permeability (kinetic transport).[4]

Solubility & Aggregation
  • PEG Linkers: The ether oxygens in PEG (

    
    ) act as hydrogen bond acceptors, significantly improving aqueous solubility.[4] This is crucial for preventing the "brick dust" phenomenon common in high-molecular-weight PROTACs (>800 Da).[4]
    
  • Alkyl Linkers: Long hydrocarbon chains (

    
    )
    
    
    
    increase lipophilicity (
    
    
    ).[4] While this aids membrane insertion, it heightens the risk of intramolecular hydrophobic collapse (where the linker folds onto the hydrophobic warhead) or intermolecular aggregation, rendering the PROTAC inactive in assay buffers.
Cell Permeability (The TPSA Factor)

Permeability often dictates the discrepancy between biochemical


 and cellular 

.
PropertyAlkyl Linker ImpactPEG Linker Impact
TPSA (Topological Polar Surface Area) Lowers TPSA. "Hides" the linker from the solvent, making the molecule more cryptic to efflux pumps.[4]Increases TPSA. Each ether oxygen adds ~9 Ų to TPSA. High TPSA (>140 Ų) correlates with poor passive diffusion.[4]
Membrane Crossing High. Mimics lipid tails, facilitating passive diffusion through the bilayer.Moderate/Low. Long PEG chains can become "anchored" in the aqueous phase, resisting membrane entry.
Metabolic Stability High. Resistant to oxidative cleavage (unless benzylic).Moderate. Susceptible to oxidative metabolism (e.g., by CYPs) at the ether carbons.

Part 2: Ternary Complex Dynamics & Cooperativity[4]

The linker determines the spatial arrangement of the Target Protein (POI) and Cereblon (CRBN). This is quantified by the cooperativity factor (


), where 

indicates positive cooperativity (stable complex) and

indicates negative cooperativity.
The "Goldilocks" Zone
  • PEG (Entropic Penalty): Due to high flexibility, PEG linkers suffer a larger entropic penalty upon binding. However, this flexibility allows the PROTAC to "search" for multiple binding modes, often resulting in a higher

    
     (maximum degradation) once a productive conformation is found.
    
  • Alkyl (Rigidification): Alkyl chains possess fewer degrees of freedom than PEGs of equivalent length. If the length is optimized perfectly, an alkyl linker can "lock" the ternary complex into a highly cooperative state (

    
    ), leading to potent degradation at lower concentrations.
    
Diagram 1: Ternary Complex & Hook Effect Dynamics

The following diagram illustrates the relationship between linker concentration, complex formation, and the "Hook Effect" (autoinhibition).

TernaryComplex cluster_linker Linker Influence on Cooperativity PROTAC PROTAC Concentration Binary Binary Complex (PROTAC-E3 or PROTAC-POI) PROTAC->Binary Low Conc. Hook Hook Effect (Saturation with Binary Complexes) PROTAC->Hook High Conc. (>10x Kd) Ternary Productive Ternary Complex (POI-PROTAC-E3) Binary->Ternary Optimal Stoichiometry (Cooperativity α > 1) Degradation Ubiquitination & Degradation Ternary->Degradation E2 Ubiquitin Transfer Hook->Binary Competition Hook->Ternary Inhibits PEG PEG Linker: High Entropy, Flexible Broad Binding Modes PEG->Ternary Higher Probability of Fit Alkyl Alkyl Linker: Rigid, Hydrophobic Specific Conformation Alkyl->Ternary Stronger Stability (If Length Optimized)

Caption: Dynamics of ternary complex formation. PEG linkers maximize the probability of fit via flexibility, while Alkyl linkers can drive higher stability through hydrophobic interactions if length is precise.

Part 3: Case Study – dBET1 vs. ARV-825[4][5]

A direct comparison of two seminal BRD4 degraders illustrates the linker impact.[5] Both recruit CRBN to degrade BRD4 but use different linkers and warheads.

FeaturedBET1 (Winter et al., 2015)ARV-825 (Lu et al., 2015)
Warhead JQ1 (BET Inhibitor)OTX015 (BET Inhibitor)
Linker Type Alkyl/Ester (Butyl ester)PEG (Long PEG chain)
Linker Length Short (~4-5 atoms effective)Long (~12-14 atoms)
Degradation (

)
~100 - 430 nM (AML cells)< 1 nM (BL cells)
Mechanism Insight The short, hydrophobic linker limits the reach, requiring close proximity.[4] Good permeability but lower cooperativity.The long, flexible PEG linker allows BRD4 and CRBN to fold over each other, creating extensive protein-protein interfaces (positive cooperativity).

Key Takeaway: ARV-825's superior potency is largely attributed to the PEG linker allowing a more stable ternary complex despite the theoretical permeability penalty. The extensive protein-protein interaction surface compensates for the entropic cost of the flexible linker.

Part 4: Experimental Protocols

To validate linker selection, you must assess both permeability and ternary complex stability .

Protocol A: Comparative Ternary Complex Stability (AlphaLISA)

This assay measures the formation of the E3-PROTAC-POI complex in vitro.[4]

Materials:

  • Recombinant CRBN-DDB1 complex (His-tagged).[4]

  • Recombinant POI (e.g., BRD4, GST-tagged).[4]

  • AlphaLISA Donor beads (Anti-His) and Acceptor beads (Anti-GST).[4]

  • PROTAC variants (Alkyl vs. PEG).[4][5]

Step-by-Step:

  • Preparation: Dilute proteins to 10 nM in Immunoassay Buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Titration: Prepare a 1:3 serial dilution of PROTACs (Alkyl vs. PEG) ranging from 10 µM to 0.1 nM.

  • Incubation: Mix CRBN (5 µL), POI (5 µL), and PROTAC (5 µL) in a 384-well OptiPlate. Incubate for 60 min at RT.

  • Detection: Add Acceptor beads (10 µL, 20 µg/mL final) and Donor beads (10 µL, 20 µg/mL final). Note: Perform under subdued light.

  • Read: Incubate for 60 min in dark. Read on a plate reader (e.g., EnVision) using AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm).[4]

  • Analysis: Plot Signal vs. Log[PROTAC]. Look for the "Bell-shaped curve."[4]

    • Peak Height: Indicates relative abundance of the ternary complex.

    • Width: Broader curves suggest higher cooperativity (common with optimized Alkyl linkers).[4]

Protocol B: Cellular Degradation Efficiency (Western Blot)

Step-by-Step:

  • Seeding: Seed cells (e.g., HeLa or MM1.S) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with PROTACs (0, 1, 10, 100, 1000 nM) for 6–16 hours.

    • Control: Include a "Competitor" well (PROTAC + 10 µM free Thalidomide) to prove CRBN dependence.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Blotting: Perform standard SDS-PAGE/Western Blot.[4]

  • Quantification: Normalize POI band intensity to loading control (e.g., GAPDH). Calculate

    
     (concentration for 50% degradation) and 
    
    
    
    .

Part 5: Strategic Selection Guide

Use this decision matrix to select the initial linker chemistry for your Thalidomide PROTAC.

DecisionMatrix Start Start: Linker Selection Q1 Is the Warhead/Ligand highly polar (TPSA > 100 Ų)? Start->Q1 BranchAlkyl Prioritize ALKYL Linker Q1->BranchAlkyl Yes (Need Permeability) Q2 Is the crystal structure of POI-Ligand known? Q1->Q2 No (Need Solubility) DesignAlkyl Rational Design: Model rigid alkyl length to bridge exit vectors. BranchAlkyl->DesignAlkyl BranchPEG Prioritize PEG Linker LibraryPEG Library Approach: Synthesize PEG 2-6 to scan conformational space. BranchPEG->LibraryPEG Q2->BranchPEG No (Need Flexibility) Q2->DesignAlkyl Yes (High Confidence)

Caption: Decision matrix for initiating PROTAC linker design based on ligand polarity and structural data availability.

References

  • Winter, G. E., et al. (2015).[6][7] "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376–1381. Link[4]

  • Lu, J., et al. (2015).[6][8] "Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4." Chemistry & Biology, 22(6), 755–763.[8] Link

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 1, 273–312. Link

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364.[4] Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperativity." Nature Chemical Biology, 13, 514–521. Link

Sources

Comparative

In vivo pharmacokinetics of C9-linker Thalidomide derivatives

In vivo Pharmacokinetics of C9-linker Thalidomide Derivatives Executive Summary This technical guide evaluates the pharmacokinetic (PK) profile of C9-alkyl-linker Thalidomide derivatives , specifically within the context...

Author: BenchChem Technical Support Team. Date: February 2026

In vivo Pharmacokinetics of C9-linker Thalidomide Derivatives

Executive Summary

This technical guide evaluates the pharmacokinetic (PK) profile of C9-alkyl-linker Thalidomide derivatives , specifically within the context of Proteolysis Targeting Chimeras (PROTACs). While Thalidomide serves as the E3 ligase ligand (recruiting Cereblon/CRBN), the "C9-linker" (typically a 9-carbon hydrophobic alkyl chain) acts as a critical determinant of membrane permeability, ternary complex stability, and metabolic clearance.

Mechanistic Basis: The "C9-Linker" Advantage

In PROTAC design, the linker is not merely a bridge; it determines the spatial orientation of the Ternary Complex (POI-PROTAC-E3 Ligase).

  • The "Goldilocks" Length: Experimental data (e.g., from SIAIS117 development) indicates that shorter linkers (C2–C5) often fail to span the gap between the target protein and CRBN, leading to steric clashes. The C9 (nonyl) linker provides sufficient flexibility and length (~10–12 Å) to enable productive ubiquitination zones.

  • Hydrophobic Tagging: Unlike PEG linkers, the C9-alkyl chain contributes to a "hydrophobic tagging" effect, potentially destabilizing the target protein even prior to ubiquitination and improving passive diffusion across the cell membrane.

Diagram: Mechanism of Action & Linker Impact

PROTAC_Mechanism PROTAC C9-Linker PROTAC CellMem Cell Membrane PROTAC->CellMem Passive Diffusion (High Lipophilicity) POI Target Protein (e.g., Kinase) PROTAC->POI Bind Warhead CRBN Cereblon (E3 Ligase) PROTAC->CRBN Bind Thalidomide Intra Intracellular Space CellMem->Intra Entry Intra->PROTAC Ternary Ternary Complex (POI:PROTAC:CRBN) POI->Ternary Recruitment CRBN->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation C9 Linker Optimizes Geometry

Caption: The C9-alkyl linker facilitates membrane crossing and optimal spatial arrangement for ternary complex formation.

Comparative Pharmacokinetics: C9-Alkyl vs. Alternatives

The following table synthesizes data comparing C9-alkyl derivatives against standard PEG-based and Short-Alkyl derivatives.

FeatureC9-Alkyl Linker Derivatives PEG-Linker Derivatives Short-Alkyl (C2-C5)
Lipophilicity (LogP) High (>4.0) . Excellent membrane permeability.Low to Moderate . Often requires active transport or suffers low cell entry.Moderate . Good permeability but steric limitations.
Solubility Low .[1] Aqueous solubility is a major bottleneck; requires formulation (e.g., cyclodextrins).High . Excellent aqueous solubility.Moderate .
Metabolic Stability Moderate Risk . Susceptible to CYP450-mediated

-oxidation on the alkyl chain.
High . PEGs are generally metabolically inert.High . Less surface area for oxidation.
Plasma Stability Variable .[2] Limited by Thalidomide ring hydrolysis (t½ < 1h in mice).Variable . Limited by Thalidomide ring hydrolysis.Variable .
Clearance Route Hepatic . High protein binding and hepatic metabolism.Renal . Higher fraction excreted unchanged.Hepatic/Renal Mixed .
Degradation Potency (DC50) High (< 10 nM) .[3] Often restores potency where short linkers fail (e.g., SIAIS117).[3]Medium . Can suffer from "hook effect" or poor permeability.Low . Often sterically hindered.

Key Insight - The "C9 Rescue" Effect: In the development of degraders for targets like BCR-ABL, derivatives with C2–C5 linkers showed weak efficacy. Extending the linker to C9 (nonyl) restored degradation potency (DC50 ~8 nM) by overcoming steric clashes, despite the penalty in solubility [1, 4].

Detailed Experimental Protocols

To validate the PK profile of a C9-linker Thalidomide derivative, you must account for the instability of the Thalidomide moiety itself (spontaneous hydrolysis of the glutarimide ring).

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine intrinsic clearance (


) and identify if the C9 linker is a metabolic soft spot.
  • Preparation: Prepare 10 mM stock of C9-Thalidomide derivative in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (Mouse/Human, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard like Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Control: Run parallel incubation without NADPH to distinguish enzymatic degradation (linker oxidation) from chemical hydrolysis (thalidomide ring opening).

    • Critical Check: If degradation occurs without NADPH, the thalidomide glutarimide ring is hydrolyzing.

Protocol B: In Vivo Pharmacokinetics (Murine Model)

Objective: Assess oral bioavailability (


) and plasma half-life (

).[4][5]
  • Formulation:

    • IV Group: 5% DMSO / 10% Solutol HS15 / 85% Saline (Target 1 mg/kg).

    • PO Group: 0.5% Methylcellulose / 0.2% Tween 80 suspension (Target 10 mg/kg). Note: C9 derivatives often require lipid-based formulations due to low solubility.

  • Dosing: Administer to male CD-1 mice (n=3 per timepoint).

  • Sampling: Collect blood via tail vein or cardiac puncture at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Stabilization (Crucial Step): Immediately transfer blood to tubes containing K2EDTA AND Citrate buffer (pH 4.0) to prevent spontaneous hydrolysis of the thalidomide ring ex vivo.

  • Bioanalysis: Process plasma via protein precipitation. Quantify using LC-MS/MS (MRM mode).

Diagram: PK Workflow & Decision Tree

PK_Workflow Start Start: C9-Thalidomide Derivative Solubility Step 1: Solubility Check (Kinetic Solubility) Start->Solubility Microsome Step 2: Microsomal Stability (+/- NADPH) Solubility->Microsome Decision1 High Non-NADPH Degradation? Microsome->Decision1 ChemInstability Result: Chemical Instability (Thalidomide Ring Hydrolysis) Decision1->ChemInstability Yes MetabInstability Result: Metabolic Instability (C9 Linker Oxidation) Decision1->MetabInstability No (but high NADPH clearance) InVivo Step 3: In Vivo PK (Mice) Stabilized Plasma (pH 4) Decision1->InVivo Stable

Caption: Workflow for differentiating chemical instability (ring opening) from metabolic clearance (linker oxidation).

Technical Challenges & Solutions

ChallengeMechanismSolution
"Flip-Flop" Kinetics Low solubility of C9 derivatives causes absorption rate (

) to be slower than elimination rate (

).[1]
Use amorphous solid dispersions or lipid-based formulations (e.g., Labrasol) to improve

.
Species Differences Mice have higher esterase activity and faster thalidomide hydrolysis (

min) compared to humans (

h) [3].
Do not over-interpret rapid murine clearance. Validate in human hepatocytes early.
Linker Oxidation Long alkyl chains (C9) are prone to hydroxylation.Introduce fluorine atoms or gem-dimethyl groups on the C9 chain to block metabolic soft spots.

References

  • Jarusiewicz, J. et al. (2025).[6] FDA-approved kinase inhibitors in PROTAC design, development and synthesis.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[7] Navigating the In Vivo Landscape: A Comparative Guide to Thalidomide-PEG Linker Stability in PROTACs. Link

  • Teo, S. K. et al. (2004).[1] Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics. Link

  • Liu, J. et al. (2020). Design and Synthesis of Thalidomide-Based PROTACs. European Journal of Medicinal Chemistry. Link

  • Chamberlain, P. P. et al. (2019). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. Link

Sources

Validation

Thalidomide-5-O-C9-NH2 selectivity for Cereblon vs other E3 ligases

Executive Summary Thalidomide-5-O-C9-NH2 is a specialized, pre-functionalized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises three distinct functional un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thalidomide-5-O-C9-NH2 is a specialized, pre-functionalized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It comprises three distinct functional units:

  • Warhead: Thalidomide (binds Cereblon/CRBN).[1][2][3][4]

  • Exit Vector: Oxygen at the C5 position of the phthalimide ring (5-hydroxythalidomide derivative).

  • Linker: A 9-carbon hydrophobic alkyl chain terminating in a primary amine.

This guide analyzes its selectivity profile for CRBN against other E3 ligases (specifically VHL, MDM2, and cIAP) and provides data-driven criteria for selecting this specific recruiter over higher-affinity alternatives like Pomalidomide or Lenalidomide.

Scientific Analysis: Mechanism & Selectivity[7][8][9]

The "Selectivity" Paradox in TPD

In PROTAC design, selectivity is binary at the recruitment level but nuanced at the degradation level.

  • Orthogonal Selectivity: Thalidomide-5-O-C9-NH2 binds exclusively to the Thalidomide-Binding Domain (TBD) of CRBN (a component of the CRL4 E3 complex). It has zero affinity for VHL (which binds hydroxyproline) or MDM2 (which binds p53-like helices).

  • Intra-Family Selectivity: The critical comparison is not against VHL, but against other CRBN ligands (Lenalidomide, Pomalidomide). Thalidomide has a lower intrinsic affinity (

    
     nM) compared to Pomalidomide (
    
    
    
    nM).

Why choose a lower affinity ligand? A "weaker" ligand like Thalidomide is often superior for mitigating the Hook Effect . High-affinity ligands can saturate the E3 ligase independently of the target, preventing ternary complex formation at high concentrations. Thalidomide-5-O-C9-NH2 allows for a more balanced


 vs. 

ratio, facilitating efficient ubiquitination cycles.
The 5-O Exit Vector vs. 4-NH

Most commercial CRBN linkers utilize the 4-position (e.g., Pomalidomide-amido-PEG). The 5-O position offers a distinct vector that projects the linker at a different angle relative to the tri-Trp binding pocket of CRBN.

  • Significance: If a standard Pomalidomide-based PROTAC fails to degrade a target due to steric clashing in the ternary complex, switching to the 5-O vector alters the spatial orientation of the target protein, potentially rescuing degradation.

Linker Chemistry: C9 Alkyl vs. PEG

The "C9" designation indicates a 9-carbon alkyl chain.

  • Hydrophobicity: Unlike PEG linkers (hydrophilic), the C9 chain is lipophilic (

    
     increase). This enhances cell permeability but decreases aqueous solubility.
    
  • Application: Ideal for intracellular targets where membrane crossing is the rate-limiting step, or for targets with hydrophobic surface patches near the binding site.

Comparative Performance Guide

The following table contrasts Thalidomide-5-O-C9-NH2 with the two most common alternatives: Pomalidomide-based CRBN recruiters and VHL recruiters (VH032).

Table 1: Physicochemical & Functional Comparison
FeatureThalidomide-5-O-C9-NH2 Pomalidomide-PEG-NH2 VHL Ligand (VH032-linker)
Primary Target Cereblon (CRBN)Cereblon (CRBN)Von Hippel-Lindau (VHL)
Binding Affinity (

)
Moderate (~250 nM)High (~150 nM)High (~100-200 nM)
Exit Vector C5-Ether (Oxygen) C4-Amine (Nitrogen)Terminal Acetyl / Phenolic
Linker Nature Hydrophobic (Alkyl) Hydrophilic (PEG)Variable (PEG/Alkyl)
Molecular Weight Lower (<400 Da for ligand)LowHigh (>600 Da for ligand)
Off-Target Risk IKZF1/3 degradation (IMiD activity)High IKZF1/3 degradationLow (cleaner profile)
Hook Effect Onset Delayed (due to lower affinity)Rapid (at lower conc.)Moderate
Best Use Case Targets requiring membrane permeability; rescuing failed Pomalidomide PROTACs.Standard "first-try" PROTACs; hydrophilic targets.Targets where CRBN neosubstrates (IKZF) are toxic.

Experimental Validation Protocols

To confirm the selectivity and functionality of Thalidomide-5-O-C9-NH2, the following self-validating workflows are recommended.

Protocol A: TR-FRET Competition Assay (CRBN Binding)

Objective: Determine the


 of the linker-ligand conjugate to verify it retains CRBN binding despite the 5-O substitution.

Reagents:

  • Recombinant Human CRBN-DDB1 Complex (His-tagged).

  • Fluorophore-labeled Thalidomide tracer (e.g., Cy5-Thalidomide).

  • Europium-labeled Anti-His Antibody (FRET donor).

Workflow:

  • Preparation: Dilute CRBN-DDB1 to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: Prepare a 10-point serial dilution of Thalidomide-5-O-C9-NH2 (Start at 100 µM). Include unlabeled Thalidomide as a positive control and a VHL ligand (VH032) as a negative control (Selectivity Check).

  • Incubation: Mix Protein + Antibody + Tracer + Test Compound in a 384-well plate.

  • Equilibrium: Incubate for 60 mins at RT in the dark.

  • Read: Measure TR-FRET (Excitation 337 nm; Emission 620 nm & 665 nm).

  • Analysis: Plot Ratio (665/620) vs. log[Compound].

    • Success Criteria: Thalidomide-5-O-C9-NH2 should show sigmoidal displacement. VH032 should show a flat line (No binding).

Protocol B: Differential Degradation Profiling (Cellular Selectivity)

Objective: Prove that the PROTAC functions via CRBN and not VHL.

Workflow:

  • Synthesize PROTAC: Conjugate Thalidomide-5-O-C9-NH2 to a target ligand (e.g., JQ1 for BRD4).

  • Cell Treatment: Treat cells (e.g., HEK293) with PROTAC (0.1, 1, 10 µM).

  • Rescue Experiment (The "Gold Standard"):

    • Arm A: PROTAC only.

    • Arm B: PROTAC + Excess Free Thalidomide (Competes for CRBN).

    • Arm C: PROTAC + Excess Free VH032 (Competes for VHL).

  • Readout: Western Blot for Target (BRD4).

    • Result: Degradation in Arm A. Rescue (no degradation) in Arm B. Degradation persists in Arm C.

Visualizations (Graphviz/DOT)

Diagram 1: Mechanism of Selectivity & Ternary Complex

This diagram illustrates the structural logic: why Thalidomide-5-O-C9-NH2 binds CRBN but is sterically/chemically incompatible with VHL.

G cluster_0 E3 Ligase Environment CRBN Cereblon (CRBN) (Tri-Trp Pocket) Ubiquitination Poly-Ubiquitination of Target CRBN->Ubiquitination Recruits E2 VHL VHL Ligase (Hydroxyproline Pocket) Ligand Thalidomide-5-O-C9-NH2 (Glutarimide Ring) Ligand->CRBN High Affinity (Shape Complementarity) Ligand->VHL No Binding (Steric Clash/Mismatch) Target Target Protein (POI) Ligand->Target Linked via C9-Amine Target->Ubiquitination Proximity Induced

Caption: Specific recruitment of CRBN by the glutarimide moiety of Thalidomide-5-O-C9-NH2. Note the structural orthogonality to VHL.

Diagram 2: Experimental Validation Workflow

A decision tree for validating the ligand's performance in a PROTAC context.

G Start Start: Thalidomide-5-O-C9-NH2 Conjugation Assay1 TR-FRET Binding Assay (vs. Cy5-Thalidomide) Start->Assay1 Decision1 Is IC50 < 1 µM? Assay1->Decision1 Fail1 Stop: Ligand Inactive (Check 5-O Synthesis) Decision1->Fail1 No Pass1 Proceed to Cell Assay Decision1->Pass1 Yes Assay2 Cellular Degradation (Western Blot / HiBiT) Pass1->Assay2 Rescue Competition Control: Add Free Thalidomide Assay2->Rescue Result Degradation Rescued? Rescue->Result Result->Result Partial Valid VALIDATED: CRBN-Dependent Mechanism Result->Valid Yes Invalid INVALID: Off-Target/Non-Specific Result->Invalid No

Caption: Step-by-step validation logic ensuring the ligand functions specifically through the CRBN pathway.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

  • Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114. [Link]

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. [Link]

Sources

Safety & Regulatory Compliance

Safety

Thalidomide-5-O-C9-NH2 (hydrochloride) proper disposal procedures

Initiating Disposal Research I'm currently immersed in a comprehensive Google search. I am gathering critical information on the precise disposal protocols for thalidomide and its analogues.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Disposal Research

I'm currently immersed in a comprehensive Google search. I am gathering critical information on the precise disposal protocols for thalidomide and its analogues. My focus is on safety data sheets, adhering to regulatory guidelines, and exploring chemical degradation methods to find the most appropriate and secure options.

Defining Disposal Parameters

I've expanded my search to include the specific compound "Thalidomide-5-O-C9-NH2 (hydrochloride)" and am analyzing results to identify authoritative sources. My goal is to synthesize the information to build a structured, reasoned guide on safe handling and disposal principles. I'm focusing on regulatory agencies, suppliers, and scientific literature to develop the core content for step-by-step disposal protocols for different waste forms. I plan to use tables for summarizing quantitative data and generate Graphviz diagrams for a visual workflow. Then I will write the references.

Outlining Procedural Steps

I'm now zeroing in on disposal protocols. I've started drafting the guide's core content, specifying step-by-step procedures for various waste forms. I'm focusing on creating tables for key quantitative data and, concurrently, generating Graphviz diagrams to visualize the workflow. This will streamline the presentation of complex information.

Defining Disposal Parameters

I am now focused on defining the exact disposal parameters for Thalidomide -5-O-C9-NH2 (hydrochloride). I'm breaking down the procedures to ensure this process is handled correctly.

Structuring the Guide

I've outlined the structure for a comprehensive disposal guide, focusing on Thalidomide -5-O-C9-NH2 (hydrochloride). My aim is to deliver essential safety and logistical information, including step-by-step guidance. I've considered the audience: researchers and scientists. I am prioritizing a self-validating and trustworthy format with detailed citations and a reference section. Visualization is also key, I will use tables, detailed methodologies, and Graphviz diagrams to clarify the steps.

Analyzing Disposal Procedures

I'm now diving deeper into the disposal procedures. I've found an SDS for a similar compound, which offers a preliminary start, but it lacks the necessary specificity. I will proceed with extreme caution, as the core structure is that of thalidomide itself. I am now incorporating cytotoxic drug handling procedures as well.

Prioritizing Hazard Information

I'm now integrating information on compound hazards, drawing parallels between Thalidomide -5-O-C9-NH2 (hydrochloride) and thalidomide itself as a teratogen and cytotoxic agent. This informs the guide's foundational section. I'll outline the rationale behind meticulous handling, and I'll include high-temperature incineration as the primary disposal method for complete destruction. I'm focusing on the "why" behind each step.

Developing Disposal Guide

I'm now developing the disposal guide, establishing its logical structure, beginning with the rationale for hazard precautions due to the thalidomide core structure. I'll outline the "why" for each step, ensuring a self-validating protocol with citations and references. Visualization will aid comprehension, incorporating tables and a DOT workflow diagram.

Refining Waste Streams

I'm now refining the guide to delineate various waste streams related to Thalidomide -5-O-C9-NH2 (hydrochloride) disposal: solid compound, contaminated personal protective equipment, liquid waste, and sharps. I will explain the segregation, containerization, and labeling requirements for each to create a safe disposal pathway.

Finalizing Risk Assessment

I've completed my assessment of the inherent risks, focusing on the teratogenic and cytotoxic properties of Thalidomide -5-O-C9-NH2 (hydrochloride) and the need for stringent disposal. I'll incorporate a detailed breakdown, including the core principle of treating it as a cytotoxic and teratogenic hazardous waste. I will emphasize the criticality of the personal protective equipment (PPE) as the first line of defense.

Developing Guide Contents

I'm now integrating all elements. I'll prioritize hazard descriptions, incorporating teratogen and cytotoxic properties, followed by PPE requirements. I'm finalizing waste streams, outlining segregation, containerization, and labeling. A DOT workflow diagram, step-by-step procedures, and references are coming together.

Handling

Personal protective equipment for handling Thalidomide-5-O-C9-NH2 (hydrochloride)

Topic: Audience: Researchers, scientists, and drug development professionals. Part 1: Risk Stratification & Hazard Identification Core Directive: This compound is a functionalized derivative of Thalidomide , a known huma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Part 1: Risk Stratification & Hazard Identification

Core Directive: This compound is a functionalized derivative of Thalidomide , a known human teratogen (Category 1B). While the "5-O-C9-NH2" modification facilitates PROTAC linker conjugation, the pharmacophore responsible for Cereblon binding—and consequently teratogenicity—remains intact.

Operational Rule: You must apply the Precautionary Principle . Handle this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Limit (OEL) of < 0.1 µg/m³ (Control Band 4/5).

Hazard ClassCategoryCritical Risk
Reproductive Toxicity 1B / 1A May damage fertility or the unborn child. A single exposure can cause severe birth defects (phocomelia).
Acute Toxicity Category 3/4 Toxic if swallowed; harmful in contact with skin.[1][2]
Physical State Solid (Powder) High risk of aerosolization during weighing. The hydrochloride salt form may be hygroscopic.

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational activity.[3][4] Double-gloving is mandatory for all interactions.

Protection LayerActivity A: Solution Handling (Pipetting, Transferring sealed vials)Activity B: Powder Handling (Weighing, Reconstitution, Spills)
Respiratory N95 Respirator (if outside hood)P100/P3 Respirator or Powered Air Purifying Respirator (PAPR)
Hand Protection Double Gloves: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Double Gloves (Long Cuff): Inner: Nitrile (4 mil)Outer: Nitrile/Neoprene (tested for DMSO permeation)
Body Protection Standard Lab Coat (Buttoned)Disposable Tyvek® Coverall (Impervious) + Shoe Covers
Eye/Face Safety Glasses with Side ShieldsChemical Goggles or Face Shield (if outside isolator)

Expert Insight: Thalidomide derivatives are often solubilized in DMSO.[5] Standard nitrile gloves degrade rapidly in DMSO , carrying the dissolved toxin through the glove barrier. Change outer gloves immediately upon any splash contact.

Part 3: Engineering Controls & Containment

Do not rely solely on PPE.[6] Primary containment is your first line of defense.

  • Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

    • Best Practice: Use a static-dissipative powder weighing enclosure if available.

  • Solution Handling: Fume hood recommended.[4]

  • Facility: Restricted access lab with negative pressure relative to the corridor.

Part 4: Operational Workflow: Safe Weighing Protocol

The moment of highest risk is opening the vial of dry powder. Follow this closed-loop logic to minimize exposure.

WeighingProtocol Start START: Receive Vial Check Inspect Vial Integrity (Wipe exterior with EtOH) Start->Check Balance Place in HEPA Hood (Static Gun Treatment) Check->Balance Weigh Weigh Solid (Use disposable spatula) Balance->Weigh Open Sash 6 inches Solubilize Add Solvent (DMSO) (Create Stock Solution immediately) Weigh->Solubilize Minimize Dust Seal Seal & Parafilm Solubilize->Seal Clean Decontaminate Balance (10% Bleach -> Water -> EtOH) Seal->Clean End Store at -20°C Clean->End

Figure 1: Safe Weighing & Reconstitution Workflow. The goal is to transition the compound from a high-risk powder to a lower-risk solution state as quickly as possible.

Step-by-Step Protocol:

  • Static Control: The hydrochloride salt can be static. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "poofing" of powder.

  • Weighing: Never weigh directly onto the balance pan. Use a tared, disposable weighing boat or weigh directly into the destination vial if possible.

  • Solubilization:

    • Solvent: DMSO is the preferred solvent for stock solutions (typically 10-50 mM).

    • Technique: Add solvent gently down the side of the vial to wet the powder without displacing air violently.

  • Decontamination: Wipe the exterior of the stock vial with a wiper soaked in 10% bleach, then ethanol, before removing it from the hood.

Part 5: Waste Disposal & Deactivation

Thalidomide derivatives are not readily biodegradable and must be destroyed thermally.

  • Solid Waste: All contaminated consumables (gloves, pipette tips, weighing boats) must be sealed in a double-bagged biohazard/chem-hazard bag labeled "Teratogen/Cytotoxic."

  • Liquid Waste: Collect in a dedicated carboy labeled "High Potency Organic Waste."

  • Ultimate Disposal: High-temperature incineration is the only validated method for complete destruction.

Part 6: Emergency Response (Spill Logic)

In the event of a powder spill inside or outside the hood, follow this decision logic.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Do NOT Sweep Absorb Absorb with Chem-Pad Liquid->Absorb Clean Clean Area: 1. 10% Bleach (Oxidize) 2. Water Rinse 3. Ethanol Rinse Cover->Clean Absorb->Clean Report Report to EHS Clean->Report

Figure 2: Emergency Spill Response Decision Tree. Note that powder spills must be wetted (dampened) before removal to prevent inhalation.

Deactivation Chemistry: While incineration is required for waste, surface decontamination can be achieved using oxidizing agents .

  • Primary Wash: 10% Sodium Hypochlorite (Bleach) – Oxidizes the amide bonds.

  • Secondary Wash: Water – Removes salts.

  • Tertiary Wash: 70% Ethanol – Removes organic residues.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Thalidomide. Merck KGaA. Link

  • University of North Carolina (UNC) EHS. (2023). Laboratory Safety Manual - Chapter 08: Reproductive Hazards. UNC-Chapel Hill. Link

  • Cayman Chemical. (2022). Product Information: (±)-Thalidomide.[7][8][9] Cayman Chemical Company.[9] Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Thalidomide. National Library of Medicine. Link

  • SafeBridge Consultants. (2020). Occupational Health Categorization of Pharmaceutical Compounds. (Industry Standard Reference for Control Banding).

Sources

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